Diethyl benzamidomalonate

概要

説明

Diethyl benzamidomalonate is an organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It is a white crystalline solid with a distinctive odor and is soluble in common solvents such as ethanol, acetone, and dimethylformamide . This compound is used extensively in organic synthesis, particularly in the preparation of indole derivatives and benzoyl compounds .

準備方法

Diethyl benzamidomalonate can be synthesized through a multi-step process:

Reaction of Benzoyl Chloride with Ethanolamine: Benzoyl chloride reacts with ethanolamine to form benzamide.

Michael Addition Reaction: Benzamide undergoes a Michael addition reaction with diethyl malonate in the presence of a base to yield this compound.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

化学反応の分析

Diethyl benzamidomalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoyl derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions are typically benzoyl and amine derivatives .

科学的研究の応用

Medicinal Applications

1. Pharmaceutical Synthesis

Diethyl benzamidomalonate serves as an important precursor in the synthesis of various pharmaceuticals. It is utilized in the preparation of compounds that exhibit anti-inflammatory, analgesic, and antimicrobial properties. For instance, derivatives synthesized from diethyl malonate have been reported to show efficacy against multiple drug-resistant bacteria and viruses .

2. Antiviral and Antimicrobial Activities

Recent studies have highlighted the antiviral and antimicrobial potential of compounds derived from this compound. These derivatives have demonstrated activity against pathogens such as the Tobacco Mosaic Virus (TMV) and various strains of bacteria, suggesting their utility in developing new therapeutic agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of chalcone derivatives synthesized from this compound. The results indicated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with some compounds showing better efficacy than traditional antibiotics .

Case Study 2: Synthesis of Antitumor Agents

Another research effort focused on the synthesis of antitumor agents using this compound as a starting material. The synthesized compounds were tested for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The findings suggested a promising anticancer activity, warranting further investigation into their mechanisms of action .

Industrial Applications

1. Agricultural Chemistry

This compound has applications in agricultural chemistry, particularly in the development of novel pesticides. Its derivatives have been explored for their insecticidal properties, providing an environmentally friendly alternative to conventional pesticides .

2. Insect Repellents

The compound has also been investigated for its use in formulating insect repellents. Research indicates that formulations containing this compound exhibit effective repellent properties against mosquitoes and other pests, making them suitable for personal care products .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for anti-inflammatory and antimicrobial agents | Effective against drug-resistant bacteria |

| Antiviral Activity | Derivatives show activity against TMV | Potential for antiviral drug development |

| Antitumor Agents | Cytotoxic effects on cancer cell lines | Promising anticancer activity |

| Agricultural Chemistry | Development of novel insecticides | Environmentally friendly alternatives |

| Insect Repellents | Formulations tested against mosquitoes | Effective repellent properties |

作用機序

The mechanism of action of diethyl benzamidomalonate involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of biologically active compounds, which can interact with cellular receptors and enzymes to exert their effects . The exact molecular targets and pathways depend on the specific derivative being studied .

類似化合物との比較

Diethyl benzamidomalonate can be compared with other similar compounds, such as:

Diethyl malonate: A simpler ester used in similar synthetic applications.

Benzoyl chloride: Used in the initial step of this compound synthesis.

Ethyl acetoacetate: Another ester used in organic synthesis.

This compound is unique due to its specific structure, which allows for the synthesis of a wide range of derivatives with diverse applications .

生物活性

Diethyl benzamidomalonate is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

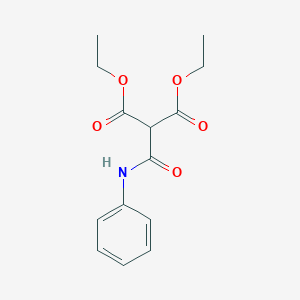

This compound is a derivative of malonic acid, characterized by the presence of a benzamide group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of malonate derivatives, which include the ability to participate in various chemical reactions due to the presence of both ester and amide functional groups.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several mechanisms:

- Enzyme Inhibition : Research has shown that derivatives of malonate can inhibit key enzymes involved in metabolic pathways. For instance, this compound has been evaluated for its inhibitory effects on various kinases, with some derivatives demonstrating significant inhibition rates comparable to established inhibitors like cabozantinib .

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound possess antimicrobial properties. The exact mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory activities. For example, benzimidazole derivatives linked with diethyl malonate have shown promising results in reducing inflammation markers in vitro .

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

A study evaluated the inhibitory effects of this compound derivatives on various kinases. The results indicated that certain compounds exhibited IC50 values in the low nanomolar range, demonstrating potent activity against targets such as VEGFR-2 and c-Met (Table 1).Compound IC50 (nM) Target 7m 3.6 VEGFR-2 7k 18.5 c-Met 27b 0.031 p38αMAPK -

Antimicrobial Activity :

A comparative study on various malonate derivatives showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 128 µg/mL . -

Anti-inflammatory Activity :

In a series of experiments involving benzimidazole derivatives, this compound was found to reduce inflammatory markers by up to 63% in cellular assays, indicating significant anti-inflammatory potential compared to standard treatments like Diclofenac .

Pharmacological Evaluation

The pharmacological evaluation of this compound has revealed several important findings:

- Safety Profile : Toxicity studies have indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.

- Pharmacokinetics : Preliminary studies suggest that this compound is well absorbed and metabolized in vivo, with bioavailability estimates supporting its potential use as a therapeutic agent.

特性

IUPAC Name |

diethyl 2-(phenylcarbamoyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFFIFUYIQXSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NC1=CC=CC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937421 | |

| Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16798-45-1 | |

| Record name | NSC165840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the outcome when diethyl benzamidomalonate reacts with ethyl cis-β-chloroacrylate?

A1: When this compound reacts with ethyl cis-β-chloroacrylate, it yields an open chain product: diethyl 4-benzamido-4-ethoxycarbonylglutaconate. [] This contrasts with the reactions of ethyl cis-β-chloroacrylate with some other aminomalonate derivatives like ethyl acetamidocyanoacetate and diethyl carbobenzyloxyaminomalonate, which lead to cyclized products. [] This suggests that the benzamido group in this compound influences the reaction pathway, favoring the formation of the open chain product.

Q2: Why does the reaction with this compound differ from reactions with other similar compounds in the study?

A2: While the research [] doesn't delve into the specific mechanistic reasons for this difference, it's likely due to the steric and electronic properties of the benzamido group in this compound. Further research would be needed to confirm the exact mechanism and how the benzamido group influences the reaction pathway compared to other substituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。